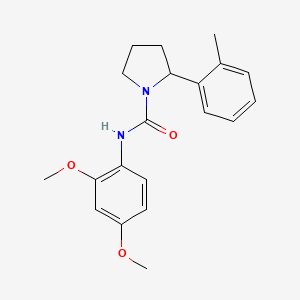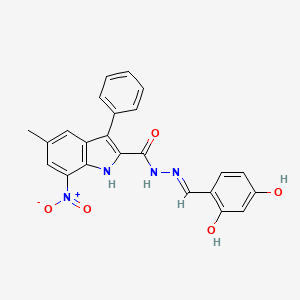
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. U-47700 is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide acts as a selective agonist of the mu-opioid receptor, which is primarily responsible for the drug's analgesic effects. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide also has some affinity for the delta and kappa opioid receptors, although its potency at these receptors is much lower than at the mu receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide produces a range of physiological and biochemical effects, including analgesia, sedation, respiratory depression, and euphoria. The drug also has some antitussive properties and has been used as a cough suppressant in some countries. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has a relatively short duration of action, with effects lasting for several hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide for laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid receptor system and the mechanisms of opioid analgesia. However, the recreational use of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has led to its classification as a controlled substance in many countries, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of new opioid analgesics with improved selectivity and potency. Another area of research is the development of new drug delivery systems for opioids, which could improve the safety and efficacy of these drugs. Finally, there is a need for further research into the long-term effects of opioid use, including the development of tolerance, dependence, and addiction.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with pyrrolidinecarboxylic acid to yield N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been used extensively in scientific research to study the opioid receptor system and the mechanisms of opioid analgesia. It has been used as a tool to study the structure-activity relationships of opioid ligands and to develop new opioid analgesics with improved selectivity and potency. N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the pharmacokinetics and pharmacodynamics of opioids in animal models.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-4-5-8-16(14)18-9-6-12-22(18)20(23)21-17-11-10-15(24-2)13-19(17)25-3/h4-5,7-8,10-11,13,18H,6,9,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVWVYQDXHXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)
![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)